N-(3,5-dimethoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and 2-chloroquinoxaline, which undergo a series of reactions such as nucleophilic substitution, cyclization, and amide formation. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of quinoxaline compounds are investigated for their potential as drug candidates. They may act on specific molecular targets to treat diseases like cancer, infections, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-Phenylquinoxaline
- 2-Methylquinoxaline
- 2,3-Dihydroquinoxaline
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and piperidinyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C23H26N4O4/c1-30-17-12-16(13-18(14-17)31-2)24-21(28)15-27-20-9-5-4-8-19(20)25-22(23(27)29)26-10-6-3-7-11-26/h4-5,8-9,12-14H,3,6-7,10-11,15H2,1-2H3,(H,24,28) |
InChI Key |
CAQQYTGAKZZFOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)OC |
Origin of Product |
United States |
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